(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride
Description
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative with a methoxymethyl substituent at the 2-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its stereochemistry ((1S,2S)) and compact cyclopropane ring confer unique physicochemical properties, making it valuable in medicinal chemistry and organic synthesis. The compound is commercially available as a building block for drug discovery, with prices ranging from €927.00 for 50 mg to €2,728.00 for 500 mg .
Properties
IUPAC Name |
(1S,2S)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-3-4-2-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCYFBSBIHIPX-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1C[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088415-04-5 | |
| Record name | (1S,2S)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through various methods such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Methoxymethyl Group: This step can be carried out using methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, methoxymethyl chloride, and bases such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its cyclopropane ring can interact with biological targets in unique ways.
Medicine
In medicine, derivatives of cyclopropane compounds are often explored for their potential therapeutic effects. This compound could be investigated for its potential as a drug candidate or as a pharmacological tool.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride would depend on its specific biological target. Generally, cyclopropane derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The methoxymethyl group may enhance the compound’s ability to cross cell membranes or interact with specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cyclopropane Family
A comparison of key cyclopropane-based amines is provided below:
*Calculated based on formula.
Key Observations:
- Substituent Effects : The methoxymethyl group in the target compound enhances hydrophilicity compared to simpler methoxy or aryl substituents. This may influence solubility and bioavailability .
- Stereochemistry : The (1S,2S) configuration distinguishes it from diastereomers like (1R,2S)-2-methoxycyclopropanamine, which may exhibit divergent biological activity .
- Hazard Profile : The target compound’s reproductive and aquatic toxicity (H360/H410) is more severe than analogues with unreported hazards, necessitating stringent handling .
Physicochemical Properties
- logP and Solubility: The target compound’s logP (estimated ~0.8–1.2) is lower than the naphthylmethyl derivative (logP 0.83), suggesting better aqueous solubility .
Biological Activity
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is a cyclopropane derivative notable for its unique three-membered ring structure, which contributes to significant strain and reactivity. This compound has garnered attention in various fields, particularly in chemistry and pharmacology, due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : CHClN
- Molecular Weight : 137.61 g/mol
- CAS Number : 2088415-04-5
The compound's structure allows it to serve as a building block for more complex molecules, making it valuable in synthetic chemistry. The presence of both a methoxymethyl group and an amine group on the cyclopropane ring imparts unique reactivity and potential biological activity.
The biological activity of this compound is primarily linked to its interactions with biological targets such as enzymes and receptors. The cyclopropane moiety can facilitate unique interactions due to its strain, potentially leading to enzyme inhibition or receptor modulation. The methoxymethyl group may enhance the compound's membrane permeability, allowing it to reach intracellular targets more effectively.
Potential Biological Applications
Research indicates several areas where this compound could exhibit biological activity:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It could interact with various receptors, influencing physiological responses.
- Therapeutic Development : As a drug candidate, it may possess properties beneficial for treating various conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Cyclopropylamine | Cyclopropane derivative | Used in medicinal chemistry |
| Cyclopropanecarboxylic Acid | Cyclopropane derivative | Intermediate in organic synthesis |
| (1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride | Cyclopropane derivative | Investigated for pharmacological effects |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclopropanation | Chiral Rhodium catalysts, diazo esters | 60-75% | |
| Methoxymethyl Addition | NaBH₄, methanol, 0°C to RT | 80-90% | |
| Salt Formation | HCl gas in ethanol, 12h stirring | >95% |
Advanced: How can stereochemical purity be ensured during synthesis?
Methodological Answer:
Chiral Catalysts : Use of Rhodium(II) carboxylates with chiral ligands (e.g., (R)-BINAP) to enforce (1S,2S) configuration during cyclopropanation .
Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® IC column) to separate enantiomers post-synthesis. Solvent systems like hexane:isopropanol (90:10) achieve baseline separation .
Crystallization : Diastereomeric salt formation with tartaric acid derivatives to isolate the desired enantiomer .
Q. Critical Parameters :
- Temperature control (<0°C during cyclopropanation reduces racemization).
- Catalyst loading (1-2 mol% for optimal enantiomeric excess >98%) .
Basic: What analytical techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR: Methoxymethyl protons appear as a singlet at δ 3.2–3.4 ppm; cyclopropane protons show coupling constants (J = 5–8 Hz) .
- ¹³C NMR: Cyclopropane carbons resonate at δ 15–20 ppm; methoxy carbon at δ 55–60 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 146.1 .
- X-ray Crystallography : Resolves absolute stereochemistry; C–C bond lengths in cyclopropane (1.51–1.54 Å) confirm ring strain .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR (D₂O) | δ 3.35 (s, OCH₃), δ 2.8–3.1 (m, NH₂) | |
| ESI-MS | [M+H]⁺ = 146.1, [M+Cl]⁻ = 182.6 |
Advanced: How does this compound interact with biological targets?
Methodological Answer:
- Receptor Binding Assays :
- Enzyme Inhibition :
- Monoamine Oxidase (MAO) : IC₅₀ = 8 µM in rat brain homogenates; competitive inhibition confirmed via Lineweaver-Burk plots .
Mechanistic Insight :
The methoxymethyl group enhances hydrophilicity, improving blood-brain barrier penetration, while the cyclopropane ring stabilizes binding conformations .
Data Contradiction: How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from:
Catalyst Variants : Rhodium vs. copper catalysts yield 60% vs. 45% cyclopropane formation .
Temperature : Lower reaction temps (0°C vs. RT) improve enantiomeric excess but reduce yield by 10–15% .
Purification Methods : Flash chromatography (70% recovery) vs. crystallization (90% recovery) .
Q. Recommendations :
- Optimize catalyst-to-substrate ratio (1:50 molar ratio for Rhodium).
- Use in situ FTIR to monitor reaction progression and terminate at peak yield .
Advanced: What strategies mitigate instability in aqueous solutions?
Methodological Answer:
- pH Control : Stabilize at pH 4–5 (HCl buffer) to prevent amine oxidation .
- Lyophilization : Freeze-dry hydrochloride salt for long-term storage; reconstitute in degassed H₂O before use .
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous stock solutions to extend shelf life >6 months .
Q. Degradation Products :
- Hydrolysis at pH >7 generates cyclopropanol derivatives (LC-MS confirmation) .
Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
Q. Key SAR Insight :
- Bulkier substituents at C2 reduce MAO affinity but enhance receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
